

I-CBP112 stability in cell culture media

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Compound of Interest

Compound Name: **I-CBP112**
Cat. No.: **B608045**

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Technical Support Center: I-CBP112

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **I-CBP112** in cell culture experiments, with a focus on its stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for **I-CBP112**?

A: Proper storage is critical to maintain the integrity of **I-CBP112**. For the solid powder, storage at -20°C for up to three years is recommended.^[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.^{[1][2]}

Q2: How stable is **I-CBP112** in cell culture media?

A: While specific quantitative data on the half-life of **I-CBP112** in various cell culture media is not readily available in published literature, the general recommendation from suppliers is to prepare working solutions from a frozen stock immediately before use on the same day.^[3] This suggests that the compound may have limited stability in aqueous solutions at 37°C over extended periods. For experiments longer than 24 hours, consider replenishing the media with freshly diluted **I-CBP112** to maintain a consistent concentration.

Q3: What is the recommended solvent for preparing **I-CBP112** stock solutions?

A: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of **I-CBP112**.^{[1][2][3]} It is soluble in DMSO at concentrations of 32 mg/mL or higher. ^[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.^[4]

Q4: What are the known cellular targets and mechanism of action of **I-CBP112**?

A: **I-CBP112** is a potent and selective inhibitor of the bromodomains of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300.^{[1][2]} It acts as an acetyl-lysine competitive inhibitor, displacing acetylated histones from the CBP/p300 bromodomain.^[2] This inhibition can lead to an enhancement of p300/CBP-mediated histone acetylation at specific sites, such as H3K18 and H3K23.^[1]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or weaker than expected results in multi-day experiments.	Degradation of I-CBP112 in the cell culture medium at 37°C.	Prepare fresh working solutions of I-CBP112 for each day of the experiment. For long-term treatments, consider replacing the medium with freshly prepared I-CBP112 solution every 24 hours.
High variability between replicate wells.	Poor solubility or precipitation of I-CBP112 upon dilution into aqueous culture medium.	Ensure the stock solution is fully dissolved before further dilution. When diluting into culture medium, vortex or mix thoroughly. Visually inspect the medium for any signs of precipitation. Consider pre-warming the culture medium to 37°C before adding the compound.
Unexpected cellular toxicity.	The final concentration of the solvent (e.g., DMSO) is too high.	Calculate the final solvent concentration in your culture medium and ensure it is below the cytotoxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
No observable effect of I-CBP112.	Improper storage and handling leading to compound degradation.	Review storage conditions for both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Incorrect dosage or cell-line specific resistance.	Perform a dose-response experiment to determine the optimal concentration for your	

cell line. Consult the literature for effective concentrations in similar models.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of **I-CBP112**

Target	Parameter	Value	Assay
CBP	Kd	$151 \pm 6 \text{ nM}$	Isothermal Titration Calorimetry (ITC)
p300	Kd	$167 \pm 8 \text{ nM}$	Isothermal Titration Calorimetry (ITC)
CBP	IC50	170 nM	AlphaScreen (displacing H3K56ac)
BRD4(1)	Kd	5.6 μM	Isothermal Titration Calorimetry (ITC)
LNCaP cells	IC50	$5.5 \pm 1.1 \mu\text{M}$	Proliferation Assay (72h)
KG1a cells	IC50	$9.1 \pm 1.2 \mu\text{M}$	Proliferation Assay (72h)

Experimental Protocols

Protocol 1: Preparation of **I-CBP112** Stock Solution

- Materials: **I-CBP112** powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure:
 - Allow the **I-CBP112** powder vial to equilibrate to room temperature before opening.
 - Weigh the desired amount of **I-CBP112** powder in a sterile environment.

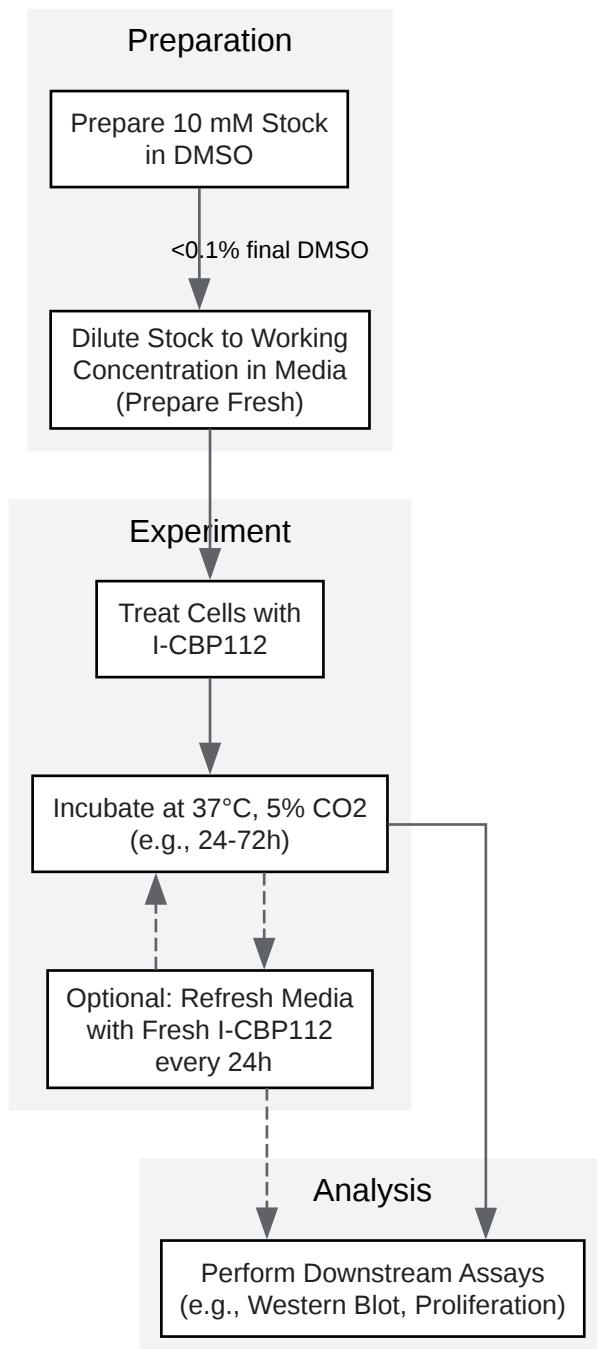
3. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
4. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary.^[5]
5. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
6. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of I-CBP112 in Cell Culture Media (General Workflow)

- Materials: **I-CBP112** stock solution, cell culture medium (e.g., RPMI-1640 + 10% FBS), incubator (37°C, 5% CO2), HPLC or LC-MS system.
- Procedure:
 1. Prepare a working solution of **I-CBP112** in the cell culture medium at the desired final concentration.
 2. At time point 0, take an aliquot of the solution and analyze it using HPLC or LC-MS to determine the initial concentration.
 3. Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
 4. At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots and analyze them by HPLC or LC-MS.
 5. Quantify the remaining **I-CBP112** at each time point relative to the initial concentration to determine its stability and calculate the half-life.

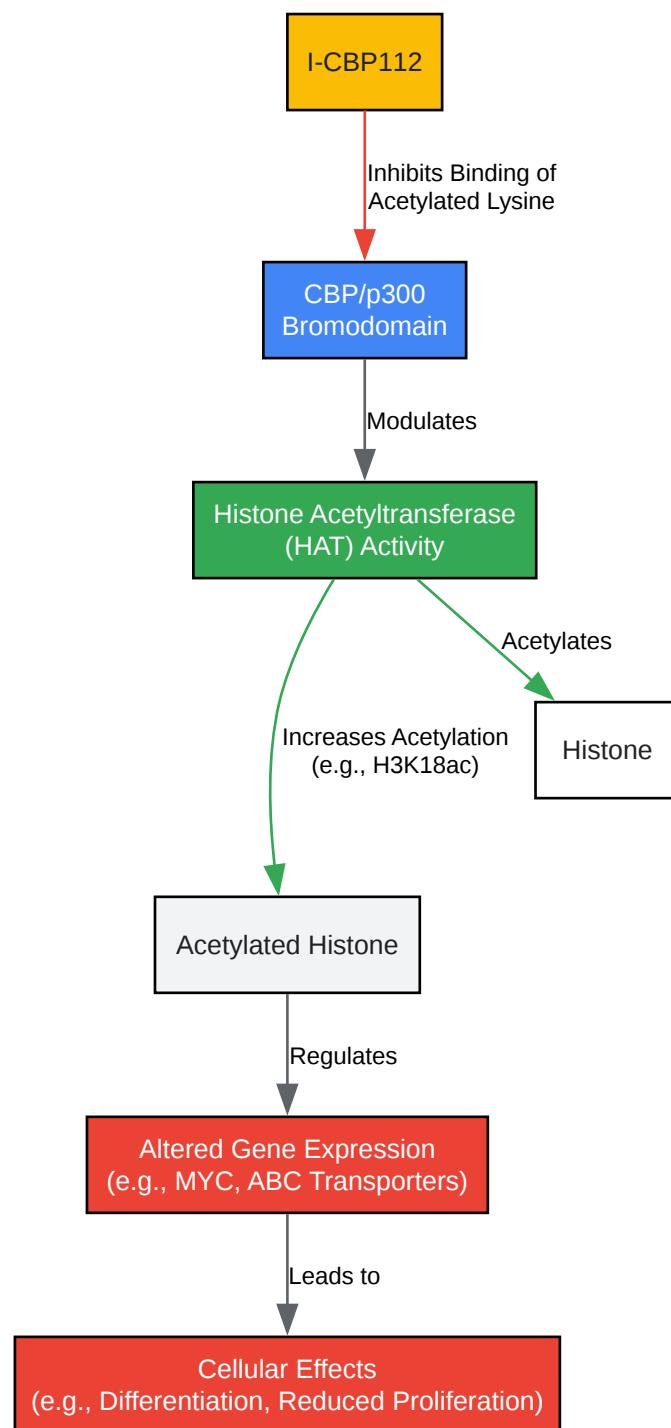
Visualizations

Experimental Workflow for I-CBP112 Cell Treatment

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Caption: Workflow for preparing and using **I-CBP112** in cell culture experiments.

I-CBP112 Mechanism of Action

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Caption: Signaling pathway modulation by **I-CBP112**.

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